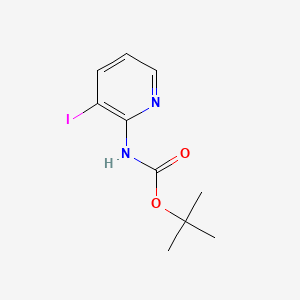

3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZACQBWMOYQGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652167 | |

| Record name | tert-Butyl (3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174467-36-8 | |

| Record name | tert-Butyl (3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester chemical properties

An In-depth Technical Guide to 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, This compound (also known as tert-butyl N-(3-iodopyridin-2-yl)carbamate) has emerged as a highly versatile and valuable reagent. Its structure uniquely combines a pyridine core, a strategically placed iodine atom, and a Boc-protected amine, rendering it an ideal substrate for a variety of powerful cross-coupling reactions.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound. We will explore the causality behind its utility, detailing field-proven protocols for its use in key transformations and providing the necessary framework for its successful integration into drug discovery and development workflows.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The identity, structure, and physicochemical data for tert-butyl N-(3-iodopyridin-2-yl)carbamate are summarized below.

Nomenclature and Structure

-

Systematic IUPAC Name: tert-butyl N-(3-iodopyridin-2-yl)carbamate

-

Common Synonyms: this compound; 3-Iodo-pyridin-2-yl-carbamic acid tert-butyl ester[1]

-

CAS Number: 174467-36-8[1]

-

Molecular Formula: C₁₀H₁₃IN₂O₂[1]

The molecule's structure is characterized by three key functional domains whose interplay dictates its chemical behavior:

-

A Pyridine Ring: An electron-deficient aromatic heterocycle.

-

An Iodine Substituent: Located at the C3 position, it serves as a highly effective leaving group.

-

A tert-butoxycarbonyl (Boc) Protected Amine: Positioned at the C2 position, this group masks the reactivity of the amine, enhancing stability and solubility in organic solvents during synthetic manipulations.[4]

Physicochemical Data Summary

The quantitative properties of the compound are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 320.13 g/mol | PubChem[2], CymitQuimica[3] |

| Exact Mass | 320.00218 Da | Echemi[1], PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[5] |

| Boiling Point | 313.2°C at 760 mmHg (Predicted) | Echemi[1] |

| Melting Point | 79-83°C | ChemicalBook[5] |

| Density | 1.652 g/cm³ (Predicted) | Echemi[1] |

| XLogP3 | 3.1 | Echemi[1] |

| Storage | Store under inert gas at 2–8 °C | ChemicalBook[5] |

Reactivity Analysis: A Structure-Function Perspective

The utility of tert-butyl N-(3-iodopyridin-2-yl)carbamate is not accidental; it is a direct consequence of its molecular architecture. Understanding the role of each component is key to predicting its behavior and designing successful experiments.

-

The Iodine Handle: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This makes the iodo-substituent an excellent leaving group, particularly for palladium-catalyzed cross-coupling reactions. The oxidative addition of the Pd(0) catalyst into the C-I bond is kinetically facile, often allowing reactions to proceed under milder conditions (e.g., lower temperatures) than their bromo- or chloro-analogues.[6]

-

The Boc-Protected Amine: The primary amine at the C2 position is nucleophilic and would interfere with many transition-metal-catalyzed reactions. The tert-butoxycarbonyl (Boc) group serves as an essential protecting group.[7] Its steric bulk and electronic properties render the nitrogen lone pair unavailable for side reactions. Crucially, the Boc group is stable under a wide range of non-acidic conditions but can be cleanly and efficiently removed with acid, providing an orthogonal handle for sequential functionalization.[8][9][10]

-

The Pyridine Core: The pyridine ring acts as a robust scaffold. Its electron-deficient nature can influence the reactivity of the C-I bond and provides a key structural motif found in numerous biologically active molecules.[7]

Core Synthetic Applications & Field-Proven Protocols

This reagent is a cornerstone for building substituted 2-aminopyridine frameworks, which are prevalent in pharmaceuticals.[7][11] Its primary application lies in palladium-catalyzed cross-coupling reactions that functionalize the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the primary reaction site, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.

This reaction is a powerful method for creating biaryl structures by coupling the aryl iodide with an organoboron reagent.

Causality of Experimental Design: The choice of a palladium catalyst with appropriate phosphine ligands is critical to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base is required to activate the boronic acid species for transmetalation. The solvent must be able to dissolve the reactants and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl N-(3-iodopyridin-2-yl)carbamate (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).

-

Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq.) or powdered K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, toluene, or DME, often with 10-25% v/v water if using an aqueous base.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Sources

- 1. echemi.com [echemi.com]

- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl (3-iodopyridin-2-yl)carbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl (3-iodopyridin-2-yl)carbamate, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to its specific isomeric configuration, this compound is not widely cataloged, and a registered CAS number has not been identified in common chemical databases. This guide, therefore, presents a detailed, field-proven methodology for its synthesis and characterization, grounded in established chemical principles.

The strategic placement of the iodine atom and the Boc-protected amine on the pyridine ring makes tert-butyl (3-iodopyridin-2-yl)carbamate a highly valuable intermediate. The iodine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the Boc-protecting group offers a stable yet readily cleavable moiety for orchestrating complex synthetic routes. This unique combination of features opens avenues for the development of novel small molecules targeting a wide range of biological targets.

Physicochemical Properties

The exact physicochemical properties of tert-butyl (3-iodopyridin-2-yl)carbamate have not been experimentally determined and reported in the literature. However, based on the known properties of its isomers and related compounds, the following characteristics can be predicted:

| Property | Predicted Value | Source/Comment |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | Based on its chemical structure. |

| Molecular Weight | 320.13 g/mol | Calculated from the molecular formula.[1][2] |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Melting Point | 80-100 °C | Estimated based on isomers like tert-butyl (3-iodopyridin-4-yl)carbamate (79-83 °C).[3] |

| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to its molecular weight and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, EtOAc, DMSO) | Common for Boc-protected amines. |

Synthesis of tert-butyl (3-iodopyridin-2-yl)carbamate

The synthesis of tert-butyl (3-iodopyridin-2-yl)carbamate is most effectively achieved through the Boc protection of the commercially available precursor, 2-amino-3-iodopyridine. The selection of the appropriate reaction conditions is crucial to ensure high yield and purity, avoiding potential side reactions.

Causality Behind Experimental Choices

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group reagent is due to its high reactivity towards amines under mild conditions and the stability of the resulting carbamate.[4] The use of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential to prevent competition with the amine for the Boc₂O and to neutralize the acid byproduct of the reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and its ability to dissolve both the starting material and the reagent. The reaction is typically performed at room temperature to ensure a controlled reaction rate and minimize the formation of impurities.

Experimental Workflow Diagram

Caption: Synthetic workflow for tert-butyl (3-iodopyridin-2-yl)carbamate.

Step-by-Step Experimental Protocol

-

Preparation: In a round-bottom flask, dissolve 2-amino-3-iodopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (Et₃N, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure tert-butyl (3-iodopyridin-2-yl)carbamate.

Characterization

The structure and purity of the synthesized tert-butyl (3-iodopyridin-2-yl)carbamate should be confirmed by standard analytical techniques.

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the region of δ 7.0-8.5 ppm. A broad singlet for the NH proton of the carbamate will also be present. |

| ¹³C NMR | The spectrum will show characteristic signals for the tert-butyl group (quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm). The carbonyl carbon of the carbamate will appear around δ 153 ppm. The signals for the pyridine ring carbons will be in the aromatic region, with the carbon bearing the iodine atom being significantly shifted. |

| IR (Infrared Spectroscopy) | The IR spectrum should exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the carbamate group around 1700-1725 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Reactivity and Applications in Drug Development

tert-Butyl (3-iodopyridin-2-yl)carbamate is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Signaling Pathway and Logical Relationship Diagram

Caption: Synthetic utility of tert-butyl (3-iodopyridin-2-yl)carbamate.

The presence of the iodine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form bi-aryl compounds, a common motif in many drug molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities, which can serve as important pharmacophores or handles for further transformations.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines, enabling the exploration of diverse chemical space.[1]

Following these coupling reactions, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine.[4] This free amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of compounds for structure-activity relationship (SAR) studies.

The 2-amino-3-substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds, including kinase inhibitors and central nervous system agents. Therefore, tert-butyl (3-iodopyridin-2-yl)carbamate represents a key starting material for the synthesis of novel drug candidates.

References

- HEBEI SUNDIA MEDICAL TECHNOLOGY Co Ltd. BOC protection method for aminopyridine. CN102936220B.

- HEBEI SUNDIA MEDICAL TECHNOLOGY Co Ltd. BOC protection method for aminopyridine. CN102936220A.

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Chemsrc. 2-Amino-3-iodopyridine. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

International Journal of Chemistry Research. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

- Google Patents.

-

MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

-

International Journal of Chemistry Research. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

-

PubChem. 2-Amino-3-iodopyridine. [Link]

-

ResearchGate. Reactivity of 2-amino-3-cyanopyridines. [Link]

Sources

- 1. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]

- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical characteristics of 3-Iodo-2-pyridinyl-carbamic acid ester

An In-Depth Technical Guide to tert-Butyl N-(3-iodopyridin-2-yl)carbamate

Introduction

tert-Butyl N-(3-iodopyridin-2-yl)carbamate is a pivotal synthetic intermediate within the domains of medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, characterized by a pyridine core, a strategically positioned iodine atom, and a tert-butoxycarbonyl (Boc) protected amine, renders it an exceptionally versatile building block. The iodine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular scaffolds. Simultaneously, the Boc group provides a stable yet readily cleavable protecting element for the amine, allowing for sequential and controlled synthetic transformations. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of this compound, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Section 1: Compound Identification and Nomenclature

Precise identification is critical for ensuring the accuracy and reproducibility of scientific endeavors. The following table summarizes the key identifiers for tert-Butyl N-(3-iodopyridin-2-yl)carbamate.

| Identifier | Value |

| Primary Chemical Name | tert-Butyl N-(3-iodopyridin-2-yl)carbamate |

| CAS Number | 174467-36-8[1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂[1][2] |

| Molecular Weight | 320.13 g/mol [1][2] |

| Synonyms | 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester; TERT-BUTYL (3-IODOPYRIDIN-2-YL)CARBAMATE; 3-IODO-PYRIDIN-2-YL-CARBAMIC ACID TERT-BUTYL ESTER[1] |

| InChIKey | UZACQBWMOYQGSV-UHFFFAOYSA-N[1] |

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.)

Section 2: Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. The data below, compiled from available sources, provides a quantitative profile of tert-Butyl N-(3-iodopyridin-2-yl)carbamate.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from isomer[3] |

| Boiling Point | 313.2°C at 760 mmHg | [1] |

| Density | 1.652 g/cm³ | [1] |

| Flash Point | 143.2°C | [1] |

| Refractive Index | 1.609 | [1] |

| Vapor Pressure | 0.000503 mmHg at 25°C | [1] |

| XLogP3 | 3.106 | [1] |

| Polar Surface Area (PSA) | 51.22 Ų | [1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Chloroform. | Inferred from structure |

Section 3: Chemical Properties and Reactivity

The synthetic utility of tert-Butyl N-(3-iodopyridin-2-yl)carbamate stems from the distinct reactivity of its functional groups. Understanding these characteristics is key to designing successful synthetic strategies.

Core Reactivity

-

The Carbon-Iodine (C-I) Bond: The iodo-substituent on the pyridine ring is the primary site of reactivity. It is an excellent leaving group in a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.[2]

-

Heck Coupling: Reaction with alkenes.

-

Carbonylation: Introduction of a carbonyl group.

-

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine at the 2-position. It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective chemistry at the C-I bond. The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent, to liberate the free amine.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or participate in coordination with metal catalysts. This can influence the reactivity of the ring and its substituents.

Caption: Key reaction pathways for tert-Butyl N-(3-iodopyridin-2-yl)carbamate.

Stability and Storage

This compound is expected to be light-sensitive and should be stored accordingly. For long-term stability, it is recommended to store the material under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light and moisture.[3]

Section 4: Synthesis and Purification

While specific synthesis protocols for the title compound are not widely published, a reliable route can be extrapolated from established methods for analogous structures, such as its 4-amino-3-iodopyridine isomer.[3] The most plausible approach involves directed ortho-metalation (DoM).

Proposed Synthetic Protocol

This protocol is based on the synthesis of a closely related isomer and represents a standard, field-proven methodology.

-

Starting Material: Begin with commercially available tert-butyl N-(pyridin-2-yl)carbamate.

-

Deprotonation/Metalation: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C under an inert atmosphere. Add a strong base, typically n-butyllithium (n-BuLi), dropwise. The lithium atom is directed to the 3-position by the carbamate group.

-

Iodination: After stirring at low temperature, a solution of an iodine source (e.g., molecular iodine, I₂) in THF is added dropwise to the reaction mixture. The lithiated intermediate is quenched by the iodine to form the C-I bond.

-

Workup: The reaction is quenched with an aqueous solution, such as saturated sodium sulfite, to consume excess iodine. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified.

Purification Methodology

The standard method for purifying this compound is silica gel flash column chromatography. Based on the polarity of the molecule and protocols for similar compounds, a gradient elution with a mixture of a non-polar solvent (e.g., heptane or hexane) and a moderately polar solvent (e.g., ethyl acetate) is effective.[3]

Caption: Proposed workflow for synthesis and purification.

Section 5: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known spectrum of the (3-iodo-pyridin-4-yl) isomer and standard chemical shift principles.[3]

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) ~8.2-8.4 (dd, 1H, Py-H6), ~7.8-8.0 (dd, 1H, Py-H4), ~6.8-7.0 (dd, 1H, Py-H5), ~7.5-8.0 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm) ~152 (C=O), ~150 (C2), ~148 (C6), ~140 (C4), ~120 (C5), ~90 (C3-I), ~82 (quaternary C of Boc), ~28 (CH₃ of Boc) |

| Mass Spec (ESI+) | m/z: 321.0 [M+H]⁺. Exact Mass: 320.00218[1] |

| IR (KBr) | ν (cm⁻¹) ~3300-3400 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, carbamate), ~1580 (C=N/C=C stretch, pyridine), ~1160 (C-O stretch) |

Section 6: Applications in Research and Development

The primary value of tert-Butyl N-(3-iodopyridin-2-yl)carbamate is as a versatile building block for constructing more complex target molecules, particularly in the field of drug discovery.

-

Scaffold for Biologically Active Molecules: The 2-aminopyridine motif is a privileged scaffold found in numerous pharmaceuticals, including kinase inhibitors. This intermediate allows for the introduction of diverse substituents at the 3-position via cross-coupling, followed by deprotection and further modification at the 2-amino position. This two-step functionalization strategy is a cornerstone of modern combinatorial chemistry and lead optimization.

-

Synthesis of Ligands: Substituted pyridines are common ligands in coordination chemistry. This compound can be used to synthesize bespoke ligands for catalysis or functional materials.

-

Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it can be used in FBDD campaigns to explore the chemical space around a biological target.

Section 7: Safety and Handling

Based on data for the isomeric compound, tert-Butyl N-(3-iodopyridin-2-yl)carbamate should be handled with appropriate care.[3][4]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[3]

-

It is mandatory to handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Sources

Spectroscopic Characterization of tert-butyl N-(3-iodopyridin-2-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound tert-butyl N-(3-iodopyridin-2-yl)carbamate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data critical for the structural elucidation and quality control of this important chemical intermediate.

Introduction

tert-Butyl N-(3-iodopyridin-2-yl)carbamate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The presence of a Boc-protected amine and an iodine atom on the pyridine ring offers versatile handles for further chemical modifications, such as cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of the compound, ensuring the reliability of subsequent synthetic steps and the integrity of the final products. This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectral data, providing a rationale for the assignments based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic data, it is essential to first visualize the molecular structure and the different chemical environments of the atoms.

Figure 1: Molecular structure of tert-butyl N-(3-iodopyridin-2-yl)carbamate with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data, with detailed explanations for the chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for tert-butyl N-(3-iodopyridin-2-yl)carbamate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | dd | 1H | H6 | The proton at the C6 position is ortho to the ring nitrogen, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H5 and H4. |

| ~7.8 - 8.0 | dd | 1H | H4 | The proton at the C4 position is influenced by the adjacent iodine and will be coupled to H5 and H6, resulting in a doublet of doublets. |

| ~7.0 - 7.2 | t | 1H | H5 | The proton at the C5 position will be coupled to both H4 and H6, likely appearing as a triplet or a doublet of doublets. |

| ~7.5 - 8.5 | br s | 1H | N-H | The carbamate proton is typically broad and its chemical shift is concentration and solvent dependent. |

| ~1.5 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[1][2] |

Rationale for Predictions: The predicted chemical shifts for the pyridine ring protons are based on the analysis of similar structures. For instance, in tert-butyl N-(3-iodopyridin-4-yl)carbamate, the pyridine protons appear in the range of δ 8.11-8.76 ppm[3]. The electron-withdrawing nature of the nitrogen atom and the iodine atom significantly deshields the adjacent protons, causing them to resonate at a lower field. The tert-butyl group's singlet is a highly conserved feature in Boc-protected compounds.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for tert-butyl N-(3-iodopyridin-2-yl)carbamate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 - 155 | C=O | The carbonyl carbon of the carbamate group typically resonates in this region. |

| ~150 - 153 | C2 | The carbon atom attached to the nitrogen of the carbamate group will be downfield. |

| ~148 - 150 | C6 | The carbon atom ortho to the ring nitrogen is expected to be significantly deshielded. |

| ~140 - 145 | C4 | The carbon atom para to the ring nitrogen will also be deshielded. |

| ~120 - 125 | C5 | This carbon atom is expected to be the most upfield of the pyridine ring carbons. |

| ~95 - 100 | C3-I | The carbon atom directly bonded to the iodine will experience a strong shielding effect from the iodine atom (heavy atom effect), shifting it significantly upfield.[4] |

| ~80 - 82 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is typically found in this range.[1] |

| ~28 | C(C H₃)₃ | The methyl carbons of the tert-butyl group are equivalent and appear as a strong signal in this upfield region.[1] |

Causality in Chemical Shifts: The predicted ¹³C NMR chemical shifts are influenced by several factors. The electronegativity of nitrogen and oxygen atoms causes a downfield shift for the adjacent carbon atoms (C2, C6, C=O, and the quaternary carbon of the tert-butyl group). The most notable feature is the significant upfield shift of the C3 carbon, a direct consequence of the "heavy atom effect" of the bonded iodine atom. This phenomenon is a reliable diagnostic tool for identifying carbons attached to heavy halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for tert-butyl N-(3-iodopyridin-2-yl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 - 3200 | Medium, Broad | N-H stretch | Secondary Amine (Carbamate) |

| ~3000 - 2850 | Medium | C-H stretch | sp³ C-H (tert-butyl) |

| ~1725 - 1700 | Strong | C=O stretch | Carbonyl (Carbamate) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| ~1400 - 1350 | Strong | C-H bend | tert-butyl umbrella mode |

| ~1250 - 1150 | Strong | C-O stretch | Carbamate |

| ~800 - 700 | Medium | C-H bend | Aromatic out-of-plane bending |

Expert Interpretation: The IR spectrum is expected to show a prominent N-H stretching band for the carbamate group, which is often broadened due to hydrogen bonding. The strong absorption around 1715 cm⁻¹ is a definitive indicator of the carbamate carbonyl group. The presence of the tert-butyl group will be confirmed by the characteristic C-H stretching and bending vibrations.[5][6] The aromatic pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts, so consistency is key.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Sources

- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 3. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 4. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Applications of 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures with precision and efficiency is paramount. The strategic deployment of highly functionalized building blocks is central to this endeavor. Among these, 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester (CAS No. 174467-36-8), hereafter referred to as Boc-3-iodo-2-aminopyridine , has emerged as a pivotal intermediate. Its utility stems from a unique combination of structural features: a pyridine scaffold prevalent in numerous bioactive compounds, an iodine atom that serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, and a tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position that ensures regioselectivity and stability during synthetic transformations.

This technical guide provides an in-depth exploration of the potential applications of Boc-3-iodo-2-aminopyridine in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a cornerstone in the construction of kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology research. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable synthetic intermediate.

Synthesis of Boc-3-iodo-2-aminopyridine: A Foundational Protocol

The efficient synthesis of Boc-3-iodo-2-aminopyridine is a critical first step. The process typically begins with the commercially available 2-aminopyridine, which undergoes regioselective iodination followed by protection of the amino group.

A representative synthetic workflow is outlined below:

Experimental Protocol: Synthesis of 2-Amino-3-iodopyridine

-

To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid or an alcohol, add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent like hydrogen peroxide (H₂O₂).

-

The reaction is typically conducted at room temperature or with gentle heating to facilitate the electrophilic substitution at the C3 position of the pyridine ring.

-

Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

-

Purification by column chromatography or recrystallization yields 2-amino-3-iodopyridine.

Experimental Protocol: Boc Protection

-

Dissolve 2-amino-3-iodopyridine (1 equivalent) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford Boc-3-iodo-2-aminopyridine, which is often of sufficient purity for subsequent steps.

Key Chemical Transformations: The Versatility of the Iodopyridine Moiety

The iodine atom at the 3-position of the pyridine ring is the key to the synthetic versatility of Boc-3-iodo-2-aminopyridine. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in kinase inhibitors.[1][2] Boc-3-iodo-2-aminopyridine can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or their esters.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine Boc-3-iodo-2-aminopyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[1]

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until the reaction is complete.

-

After cooling, dilute the mixture with an organic solvent and wash with water. The organic layer is then dried and concentrated.

-

Purify the crude product by flash column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynylpyridines.[4][5] These are valuable intermediates that can be further elaborated, for instance, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.

Experimental Protocol: Sonogashira Coupling

-

To a solution of Boc-3-iodo-2-aminopyridine (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[4]

-

Add a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by filtration to remove the ammonium salt, followed by extraction with an organic solvent.

-

The product is purified by column chromatography.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][7] This reaction is particularly useful for introducing a variety of nitrogen-containing substituents at the 3-position of the pyridine ring, a common feature in many kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

-

Charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, RuPhos).

-

Add Boc-3-iodo-2-aminopyridine (1 equivalent), the amine coupling partner (1.1-1.5 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[8][9]

-

Add an anhydrous aprotic solvent like toluene or dioxane.

-

Degas the mixture and heat it under an inert atmosphere at 80-110 °C.

-

After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Application Showcase: A Strategic Approach to Kinase Inhibitor Synthesis

The true value of Boc-3-iodo-2-aminopyridine is realized in its application to the synthesis of complex, biologically active molecules. Kinase inhibitors are a prominent class of drugs where the 2-aminopyridine scaffold is a recurring feature, often serving as a hinge-binding motif. Below, we outline a plausible synthetic strategy for a generic kinase inhibitor scaffold, demonstrating the integration of the aforementioned chemical transformations.

Target Scaffold: A generic Type I kinase inhibitor incorporating a 2,3-disubstituted pyridine core.

This synthetic route highlights the strategic use of Boc-3-iodo-2-aminopyridine. The Suzuki coupling first introduces a key aryl moiety, which often occupies the hydrophobic pocket of the kinase active site. Subsequently, the Boc group is removed under acidic conditions to unmask the 2-amino group.[10] This free amine can then participate in further reactions, such as an amide coupling with a carboxylic acid to introduce another pharmacophoric element, or act as a hinge-binding group itself.

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[10]

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt, which can often be used directly in the next step or neutralized and purified.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in accelerating drug discovery. Its trifunctional nature—a heterocyclic core, a handle for cross-coupling, and a protecting group—provides a robust platform for the synthesis of diverse and complex molecules. The applications showcased in this guide, particularly in the realm of kinase inhibitors, underscore its importance in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an even more critical role in the efficient discovery and development of new medicines. Future work in this area may focus on the development of novel cross-coupling methodologies that further expand the scope of accessible chemical space from this intermediate, as well as its application in the synthesis of other classes of bioactive molecules beyond kinase inhibitors.

References

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

- St. Amant, A. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]

- Rosen, B. R., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5560–5571.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Wiley. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Shokat Lab. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Bioorganic & Medicinal Chemistry Letters.

-

Hebei Bozai Chemical Co., Ltd. (n.d.). BOC deprotection. Retrieved from [Link]

- Royal Society of Chemistry. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

- MDPI. (2021). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules.

- Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates, Carbonates, and Sulfamates.

- National Center for Biotechnology Information. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.

- National Center for Biotechnology Information. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.

- National Center for Biotechnology Information. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

-

ResearchGate. (2020). Carbonylative Suzuki coupling reaction of various aryl iodides with.... Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules.

-

National Center for Biotechnology Information. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst.

- MDPI. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays.

- National Center for Biotechnology Information. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.

- National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry.

- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

ResearchGate. (2024). Plk1 kinase Inhibitors in clinical phase I/II/III development. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK-3beta inhibitor II. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Novel Tricyclic Heteroaryl Compounds as IRAK4 Inhibitors for Treating Cancer, Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Journal of Molecular Structure.

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (2019). Structural Basis for Achieving GSK-3β Inhibition With High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (2025). PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway-Deficient Acute Myeloid Leukemia.

- National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.

- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.

-

National Center for Biotechnology Information. (2010). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BOC deprotection [cn.bzchemicals.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

An In-Depth Technical Guide to 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester: A Strategic Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester, a pivotal building block for researchers, scientists, and drug development professionals. This document will delve into its synthesis, physicochemical properties, and its versatile applications in contemporary organic chemistry, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

This compound, also known as tert-butyl (3-iodopyridin-2-yl)carbamate, has emerged as a strategically important intermediate in the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups: a nucleophilic Boc-protected amine and an electrophilic iodinated pyridine ring. This unique arrangement allows for selective, sequential modifications, making it a favored precursor in the construction of polysubstituted pyridine derivatives, which are common scaffolds in pharmaceuticals and functional materials. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions while being readily removable under mild acidic conditions, a crucial feature in multi-step syntheses.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 174467-36-8 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1] |

| Molecular Weight | 320.13 g/mol | [1] |

| Boiling Point | 313.2 °C at 760 mmHg | [1] |

| Density | 1.652 g/cm³ | [1] |

| Flash Point | 143.2 °C | [1] |

| Refractive Index | 1.609 | [1] |

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of this compound is a critical first step for its application. A common and effective method involves the Boc protection of 2-amino-3-iodopyridine.

Experimental Protocol: Synthesis of tert-butyl (3-iodopyridin-2-yl)carbamate

Materials:

-

2-Amino-3-iodopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-iodopyridine (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1-1.5 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

-

The slow addition of Boc₂O helps to control the reaction rate and prevent potential side reactions.

-

The aqueous workup is essential to remove the base and any water-soluble byproducts.

-

Purification by column chromatography is necessary to obtain the product with high purity, which is critical for subsequent sensitive cross-coupling reactions.

Characterization Data

Sources

Commercial availability and suppliers of tert-butyl (3-iodopyridin-2-yl)carbamate

An In-Depth Technical Guide to tert-Butyl (3-iodopyridin-2-yl)carbamate for Advanced Research & Development

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

tert-Butyl (3-iodopyridin-2-yl)carbamate is a strategically important heterocyclic building block in the field of drug discovery and development. Its structure, featuring a pyridine core, a reactive iodine atom at the 3-position, and a Boc-protected amine at the 2-position, offers a unique combination of chemical handles for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at other sites.[1] The iodine atom serves as a versatile functional group, primarily enabling participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This dual functionality makes it an invaluable intermediate for synthesizing novel pharmaceutical candidates, agrochemicals, and materials. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications for researchers and scientists in the field.

Physicochemical Properties and Identification

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

| Property | Value |

| CAS Number | 900535-31-3 |

| Molecular Formula | C₁₀H₁₃IN₂O₂ |

| Molecular Weight | 320.13 g/mol [2] |

| IUPAC Name | tert-butyl N-(3-iodopyridin-2-yl)carbamate |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

Commercial Availability and Sourcing

tert-Butyl (3-iodopyridin-2-yl)carbamate is available from a range of specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC data, to ensure high purity and batch-to-batch consistency.

| Supplier | Purity | Notes |

| Sigma-Aldrich | ≥98% | Offers various quantities for research and development purposes. |

| BLDpharm | 97% | Provides options for both small-scale and bulk inquiries.[3] |

| AA Blocks | 95% | Lists various package sizes with associated lead times.[4] |

| Alfa Chemistry | ≥95% (HPLC) | ISO 9001:2015 certified supplier.[5] |

| US Biological Life Sciences | ≥95% (HPLC) | Offers the compound for research and industrial production.[5] |

Note: Availability and purity levels are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Pathways and Mechanistic Insight

The synthesis of tert-butyl (3-iodopyridin-2-yl)carbamate typically involves a two-step process starting from 2-amino-3-iodopyridine. The choice of this pathway is dictated by the need to selectively introduce the Boc protecting group without interfering with the iodine atom.

Workflow for Synthesis

Caption: Synthetic workflow for tert-butyl (3-iodopyridin-2-yl)carbamate.

Detailed Synthetic Protocol

Step 1: Iodination of 2-Aminopyridine The foundational step is the regioselective iodination of 2-aminopyridine. The amino group at the 2-position directs electrophilic substitution primarily to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor iodination at the 3-position.

Step 2: Boc Protection of 2-Amino-3-iodopyridine This step involves the reaction of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or with a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Dissolution: Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Core Application: A Gateway to Molecular Complexity via Cross-Coupling

The true utility of tert-butyl (3-iodopyridin-2-yl)carbamate lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. (3-iodo-pyridin-4-yl)carbamic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester

Abstract

This technical guide provides an in-depth analysis of the safety and handling precautions for 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester (tert-Butyl (3-iodopyridin-2-yl)carbamate), a key intermediate in pharmaceutical and materials science research. While comprehensive toxicological data for this specific compound is not fully available, this guide synthesizes information from structurally similar iodinated pyridines and tert-butyl carbamates to establish a robust framework for its safe utilization in a laboratory setting. The subsequent sections will detail hazard identification, personal protective equipment (PPE), emergency procedures, and proper disposal methods, underpinned by a rationale grounded in the chemical properties of its constituent functional groups.

Introduction and Chemical Context

This compound, with the CAS Number 174467-36-8, is an organic compound featuring a pyridine ring substituted with an iodine atom and a Boc-protected amine group. The iodinated pyridine moiety serves as a versatile precursor for cross-coupling reactions, while the tert-butyl carbamate (Boc) group is a common protecting group for amines in multi-step organic synthesis.[1] The reactivity of this molecule necessitates a thorough understanding of its potential hazards to ensure the safety of researchers and the integrity of experimental outcomes.

The safety profile of this compound is inferred from analogs that share its core structural motifs. The presence of the iodinated pyridine suggests potential for respiratory, skin, and eye irritation, while the carbamate functional group indicates possible incompatibilities with strong acids, bases, and oxidizing agents.[2]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 174467-36-8 | [3] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | [4] |

| Molecular Weight | 320.13 g/mol | [4] |

| Appearance | Likely an off-white to white solid | Inferred from analogs[5] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate.[5] | |

| Stability | Stable under recommended storage conditions. May be light-sensitive. | [5][6] |

Hazard Identification and Risk Assessment

While a specific GHS classification for this compound is not universally established, an analysis of closely related compounds allows for a presumptive hazard assessment.

GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | [7] |

Causality of Hazards:

-

Iodinated Pyridine Ring: Halogenated aromatic compounds can be irritants and sensitizers. The pyridine nitrogen can also interact with biological systems.

-

Carbamate Group: While the Boc-protecting group is generally stable, carbamates as a class can have biological activity.[2]

-

Solid Form: As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[6]

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood should have adequate airflow and be located in an area with controlled traffic. An eyewash station and safety shower must be readily accessible.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Item | Specification | Rationale | Source |

| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with solid particles or splashes. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact. Gloves should be inspected before use and changed regularly. | [9] |

| Body Protection | A fully buttoned lab coat | To protect skin and clothing from contamination. | [9] |

| Respiratory Protection | Not typically required if used in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary. | To prevent inhalation of airborne particles. |

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.[9]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][6]

Experimental Protocols and Workflows

The following protocols are illustrative of common laboratory procedures and incorporate best safety practices.

Weighing and Transferring the Solid

Causality Behind the Protocol:

-

Step 2 & 3: Using a weigh boat and spatula minimizes the risk of generating dust and contaminating the balance.

-

Step 5: Dissolving the solid inside the fume hood prevents the release of any vapors or dust into the laboratory environment.

Accidental Spill Response

Self-Validating System: This protocol ensures that personnel are protected before addressing the spill, the spill is contained to prevent spreading, and the cleanup is thorough, with proper disposal of all contaminated materials.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9] |

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.[6]

-

Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should also be disposed of as hazardous waste.[6]

-

Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][6]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the precautions outlined in this guide. The core principles of risk assessment, use of engineering controls and personal protective equipment, and adherence to established protocols are paramount. While the full toxicological profile of this specific molecule is yet to be determined, a conservative approach based on the known hazards of its structural analogs provides a robust framework for ensuring the well-being of laboratory personnel.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 174467-36-8|tert-Butyl (3-iodopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] Its remarkable utility lies in the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[1][2]

This guide focuses on the application of the Suzuki coupling for a specific and valuable building block: 3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester . This substrate is of particular interest in medicinal chemistry as it provides a scaffold for the synthesis of 3-aryl-2-aminopyridines. The 2-aminopyridine moiety is a privileged structure found in numerous biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amino function serves a dual purpose: it enhances the stability of the molecule and modulates its electronic properties, which can be crucial for a successful cross-coupling outcome.[3][4] The presence of an iodo-substituent at the 3-position of the pyridine ring offers a highly reactive site for the palladium catalyst to initiate the coupling process.[5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic underpinnings of the Suzuki coupling and detailed, field-proven protocols for the successful implementation of this reaction with the title compound.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) intermediate.[6]

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (a boronic acid or boronic ester) is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the organoboron species to facilitate the transfer of the aryl or vinyl group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product. The palladium catalyst is simultaneously reduced back to its catalytically active palladium(0) state, ready to begin a new cycle.[6]

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of boronic acids. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki Coupling with Arylboronic Acids

This protocol is suitable for the coupling of a wide range of electron-rich, electron-neutral, and moderately electron-deficient arylboronic acids.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos.[9]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[10]

-

1,4-Dioxane or Toluene

-